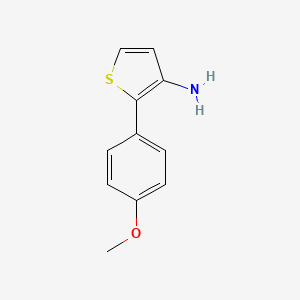![molecular formula C12H22N4O B8752944 N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B8752944.png)
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide is a chemical compound with a complex structure that includes an imidazole ring and a diisopropylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-(diisopropylamino)ethyl chloride, which is then reacted with imidazole-1-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide include:
- 2-(diisopropylamino)ethyl chloride hydrochloride
- N-(2-chloroethyl)-N-diisopropylamine hydrochloride
- 2-(diisopropylamino)ethyl methacrylate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the imidazole ring and the diisopropylaminoethyl group.
Eigenschaften
Molekularformel |
C12H22N4O |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
N-[2-[di(propan-2-yl)amino]ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H22N4O/c1-10(2)16(11(3)4)8-6-14-12(17)15-7-5-13-9-15/h5,7,9-11H,6,8H2,1-4H3,(H,14,17) |
InChI-Schlüssel |
MSKMBXDBXGKGAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCNC(=O)N1C=CN=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


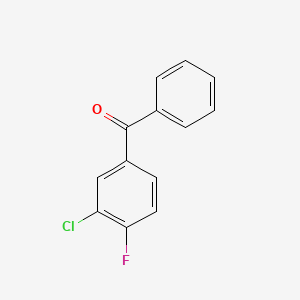
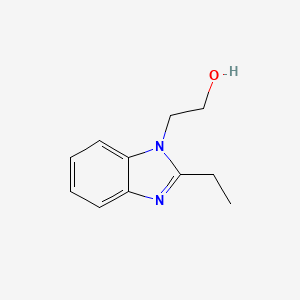
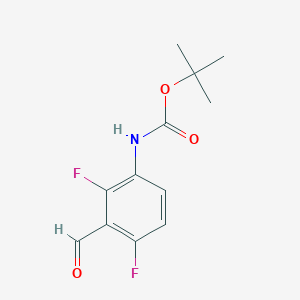
![3-[(Ethyloxy)methyl]-1-(1-methylethyl)-1H-pyrazol-5-amine](/img/structure/B8752883.png)
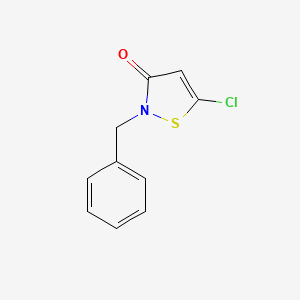
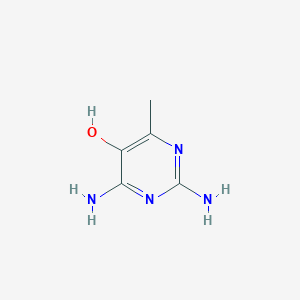
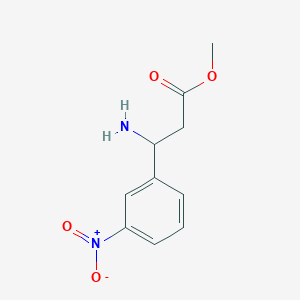
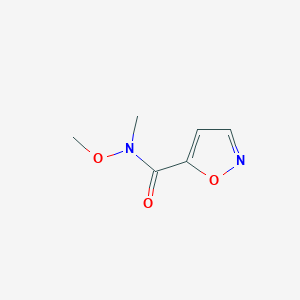

![6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8752911.png)
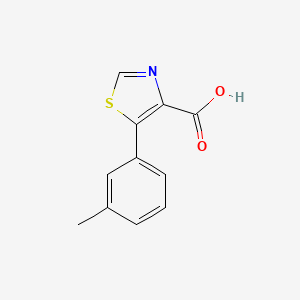
![beta-D-Ribofuranoside, methyl 2,3,5-tris-O-[(2,4-dichlorophenyl)methyl]-](/img/structure/B8752922.png)
